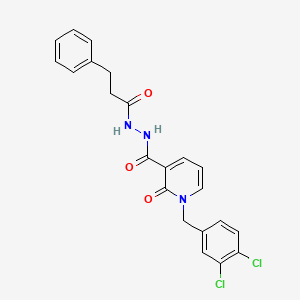![molecular formula C11H12F3NO2S B2932357 1-[4-(Trifluoromethylsulfonyl)phenyl]pyrrolidine CAS No. 692279-06-4](/img/structure/B2932357.png)
1-[4-(Trifluoromethylsulfonyl)phenyl]pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-[4-(Trifluoromethylsulfonyl)phenyl]pyrrolidine” is a chemical compound with the molecular formula C11H12F3NO2S. It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle . Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular structure of “this compound” includes a pyrrolidine ring attached to a phenyl group that is further substituted with a trifluoromethylsulfonyl group . The exact 3D structure may require further computational or experimental analysis for confirmation.Wissenschaftliche Forschungsanwendungen
Microbial Degradation
Studies have explored the microbial degradation of polyfluoroalkyl chemicals in the environment. The environmental biodegradability of important precursors such as fluorotelomer-based compounds and perfluoroalkane sulfonamido derivatives has been investigated using microbial culture, activated sludge, soil, and sediment. This research aims to understand the quantitative and qualitative relationships between precursors and their degradation products, microbial degradation pathways, and the potential for defluorination, which could help in the environmental management and remediation of PFAS pollution (Liu & Avendaño, 2013).
Developmental Toxicity
The developmental toxicity of perfluoroalkyl acids and their derivatives has been reviewed to understand the hazards inherent in these compounds. Despite their widespread use and presence in humans as demonstrated in bio-monitoring studies, there is renewed interest in assessing their toxicological profiles and understanding their effects on human health, particularly in developmental and reproductive indices (Lau, Butenhoff, & Rogers, 2004).
Aquatic Environment Impact
Emerging research has focused on the identification of new PFASs in the aquatic environment. With the aid of high-resolution mass spectrometers, novel PFASs, including potential precursor compounds of well-known substances like PFOS and PFOA, have been identified. This research integrates detection methodologies, surveys the removal of these compounds during water treatment, and identifies major knowledge gaps (Xiao, 2017).
Human Exposure Through Drinking Water
The potential human exposure to PFAS through drinking water has been reviewed, noting the persistence, bioaccumulation, and toxicity of PFAS. This review emphasizes the need for understanding the health risks associated with PFAS exposure, especially from drinking water, and suggests future directions for research and risk assessment (Domingo & Nadal, 2019).
Biological Monitoring and Novel Treatment Technologies
The biological monitoring of PFAS and the development of novel treatment technologies have been critical areas of research. Understanding the bioaccumulation and biomagnification of PFAS in humans and wildlife, along with exploring innovative remediation technologies, are crucial for mitigating the environmental and health impacts of these substances (Houde et al., 2006) (Kucharzyk et al., 2017).
Wirkmechanismus
Target of Action
It is known that pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
The pyrrolidine ring and its derivatives are known to interact with their targets in a way that allows efficient exploration of the pharmacophore space due to sp3-hybridization . This interaction contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring .
Biochemical Pathways
Pyrrolidine derivatives are known to influence various biological activities, including antibacterial activity .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
It is known that the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Action Environment
It is known that the synthetic strategies used in the creation of pyrrolidine derivatives can impact their biological activity .
Safety and Hazards
While specific safety and hazard information for “1-[4-(Trifluoromethylsulfonyl)phenyl]pyrrolidine” is not available in the searched resources, it’s important to handle all chemical compounds with appropriate safety measures. Pyrrolidine, for example, is known to be flammable and can cause severe skin burns and eye damage .
Eigenschaften
IUPAC Name |
1-[4-(trifluoromethylsulfonyl)phenyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO2S/c12-11(13,14)18(16,17)10-5-3-9(4-6-10)15-7-1-2-8-15/h3-6H,1-2,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQJJWXXEVSSCRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)S(=O)(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-methyl-7-((2-(4-nitrophenyl)-2-oxoethyl)thio)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2932277.png)



![N-[(6Z)-6-[(dimethylamino)methylidene]-7-oxo-2H,5H,6H,7H-indeno[5,6-d][1,3]dioxol-5-yl]-2,2,2-trifluoroacetamide](/img/structure/B2932281.png)

![1-(2,4-difluorophenyl)-3-{1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}urea](/img/structure/B2932285.png)
![2-(2-chlorophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide](/img/structure/B2932287.png)


![4-[Acetyl(2-thienylsulfonyl)amino]phenyl acetate](/img/structure/B2932294.png)
![2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2932295.png)
